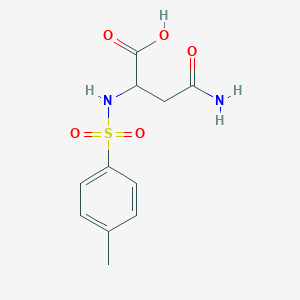

2-(Toluene-4-sulfonylamino)-succinamic acid

Description

Overview of Sulfonamide and Succinic Acid Scaffolds in Organic and Medicinal Chemistry Research

The scientific interest in 2-(Toluene-4-sulfonylamino)-succinamic acid stems from the well-documented importance of its constituent parts: the sulfonamide functional group and the succinamic acid scaffold.

The sulfonamide group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry and organic synthesis. Historically, sulfonamides, or "sulfa drugs," were among the first antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections. researchgate.net Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.net

Beyond their antibacterial properties, sulfonamides exhibit a remarkable breadth of biological activities, including:

Anticancer: Certain sulfonamides have shown efficacy as anticancer agents. researchgate.net

Antiviral: Some sulfonamide derivatives have been investigated for their antiviral properties. nih.gov

Anti-inflammatory: This class of compounds has also been explored for its anti-inflammatory potential. researchgate.net

Enzyme Inhibition: Sulfonamides are known to inhibit various enzymes, a property leveraged in the design of drugs for diverse therapeutic areas. researchgate.net

In organic synthesis, the tosyl group (a toluene-4-sulfonyl group) is frequently employed as a protecting group for amines due to its stability under a wide range of reaction conditions. researchgate.net The formation of a sulfonamide from an amine and a sulfonyl chloride is a robust and high-yielding reaction. nih.gov Furthermore, N-tosylated amino acids are valuable chiral building blocks in the asymmetric synthesis of complex molecules.

Succinamic acid, the mono-amide of succinic acid, and its derivatives are important intermediates in organic synthesis and possess biological relevance. Succinic acid itself is a key component of the citric acid cycle, a fundamental metabolic pathway. jk-sci.com

Derivatives of succinamic acid have been investigated for their potential therapeutic applications. For instance, a study on N4-sulfonamido-succinamic acid derivatives explored their activity as dipeptidyl peptidase IV (DPP-IV) inhibitors, a target for the treatment of type 2 diabetes. zu.edu.jo This highlights the potential for the succinamic acid scaffold to serve as a framework for the development of bioactive molecules.

In synthetic chemistry, succinic anhydride (B1165640) is a common starting material for the preparation of succinamic acid derivatives through its reaction with amines. zu.edu.jo This reaction provides a straightforward entry point to a wide range of functionalized molecules.

Current Research Landscape of this compound and Related Compounds

While specific research on this compound is not extensively documented in publicly available literature, the broader field of N-tosylated amino acids and their derivatives is an active area of investigation. Research on N-tosyl-L-aspartic acid, a closely related compound, highlights its use as a chiral building block in the synthesis of complex molecules.

The synthesis of bioactive sulfonamides derived from amino acids is a growing area of interest. nih.gov These compounds combine the chirality and diverse side-chain functionalities of amino acids with the well-established biological activity of the sulfonamide group. Studies have shown that such derivatives can exhibit a range of pharmacological activities, including antibacterial and anticancer effects. nih.govnih.gov

Furthermore, research into N4-sulfonamido-succinamic acid derivatives as potential DPP-IV inhibitors demonstrates the therapeutic potential of combining sulfonamide and succinamic acid moieties. zu.edu.jo Although the specific compound of interest in this article was not evaluated in that study, the findings suggest a plausible avenue for the biological investigation of this compound.

Scope and Research Objectives for Advanced Investigation of the Compound

Given the rich chemical and biological context of its constituent scaffolds, this compound presents several compelling directions for future research. Key objectives for an advanced investigation of this compound would include:

Development of Efficient Synthetic Methodologies: While the synthesis can be envisioned through the reaction of L-asparagine with p-toluenesulfonyl chloride, optimizing reaction conditions to ensure high yield, purity, and retention of stereochemistry would be a crucial first step.

Thorough Physicochemical Characterization: A comprehensive analysis of the compound's properties, including its solubility, stability, and spectroscopic data (NMR, IR, Mass Spectrometry), is essential for its use as a research tool or synthetic intermediate.

Exploration of Biological Activity: A primary research focus should be the screening of this compound for a range of biological activities. Based on the properties of related compounds, promising areas for investigation include:

Antibacterial Activity: Leveraging the historical success of sulfonamides as antibacterial agents.

Anticancer Activity: Exploring its potential as a cytotoxic agent against various cancer cell lines.

Enzyme Inhibition: Screening against a panel of relevant enzymes, such as dipeptidyl peptidase IV, based on the activity of similar succinamic acid derivatives.

Application as a Chiral Building Block: Investigating the utility of this compound as a chiral starting material in the synthesis of more complex and potentially bioactive molecules. The presence of multiple functional groups (carboxylic acid, amide, and sulfonamide) offers numerous handles for further chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCCSZRICJFBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312802, DTXSID20902294 | |

| Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36212-66-5, 62743-18-4 | |

| Record name | NSC263141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC85419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Toluene 4 Sulfonylamino Succinamic Acid and Its Analogues

Established Synthetic Routes to the Core Succinamic Acid Framework

The foundation of 2-(Toluene-4-sulfonylamino)-succinamic acid is the succinamic acid backbone. Its synthesis is primarily achieved through well-established amidation and condensation methodologies.

Condensation Reactions and Amidation Strategies

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water. wikipedia.orglabxchange.org The formation of the amide bond in the succinamic acid framework is a classic example of such a process, specifically known as amidation. This can be achieved by reacting a carboxylic acid with an amine. However, the direct coupling of a carboxylic acid and an amine can be inefficient due to a competing acid-base reaction. fishersci.co.uk

To overcome this, amidation strategies often involve the "activation" of the carboxylic acid group to make it more electrophilic. fishersci.co.uk This can be done by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester. These activated intermediates then readily react with an amine to form the desired amide. Various coupling reagents, many developed from peptide chemistry, are also available to facilitate this reaction under mild conditions.

Role of Succinic Anhydride (B1165640) in Compound Formation

A highly efficient and common route to the succinamic acid core involves the use of succinic anhydride. wikipedia.org Succinic anhydride is a cyclic molecule that is readily prepared industrially by the catalytic hydrogenation of maleic anhydride or in a laboratory setting by the dehydration of succinic acid. wikipedia.org

The key reaction is the ring-opening of succinic anhydride by a nucleophile, such as an amine. researchgate.net When succinic anhydride reacts with an amine, the amine attacks one of the carbonyl carbons, leading to the opening of the five-membered ring. This process, known as acylation or amidation, directly forms a succinamic acid derivative in a single, high-yield step under relatively mild conditions. mdpi.combeilstein-archives.org The reaction with ammonia (B1221849), for instance, yields the parent succinamic acid. This method is advantageous due to its simplicity and the direct formation of the desired mono-amide, mono-carboxylic acid structure.

Table 1: Comparison of General Amidation Strategies for Succinamic Acid Formation

| Method | Starting Materials | Key Features | Common Byproducts |

|---|---|---|---|

| Direct Amidation | Succinic Acid + Amine | Requires high temperatures or coupling agents; potential for side reactions. | Water |

| Acyl Chloride Route | Succinoyl Chloride + Amine | Highly reactive; requires a base to neutralize HCl byproduct. fishersci.co.uk | HCl |

| Succinic Anhydride Route | Succinic Anhydride + Amine | High atom economy; generally proceeds under mild conditions with high yield. researchgate.netmdpi.com | None |

Synthesis of Sulfonylamino-Substituted Succinamic Acid Derivatives

Building upon the succinamic acid framework, the next crucial step is the introduction of the sulfonylamino group to create the target compound and its derivatives.

Introduction of the Toluene-4-sulfonyl Group

The toluene-4-sulfonyl group, commonly known as a "tosyl" or "Ts" group, is introduced via a sulfonylation reaction. The most common reagent for this transformation is 4-toluenesulfonyl chloride (TsCl). wikipedia.orgsvkm-iop.ac.in This white solid is a widely used reagent in organic synthesis for preparing sulfonamides and sulfonate esters. wikipedia.orgsciencemadness.org

The reaction involves the nucleophilic attack of an amino group on the electrophilic sulfur atom of TsCl. This forms a sulfonamide bond. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. wikipedia.orgsciencemadness.orgmasterorganicchemistry.com The selection of the appropriate base and reaction conditions is crucial for achieving high yields. sciencemadness.org For the synthesis of this compound, this step would involve reacting a 2-amino-succinamic acid precursor with TsCl.

Table 2: Typical Conditions for Tosylation of Amines

| Reagent | Base | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| 4-Toluenesulfonyl Chloride (TsCl) | Pyridine | Chloroform (B151607), Dichloromethane (DCM) | 0 °C to Room Temperature | Pyridine often acts as both base and solvent. svkm-iop.ac.in |

| 4-Toluenesulfonyl Chloride (TsCl) | Triethylamine (TEA) | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 °C to Room Temperature | TEA is a non-nucleophilic base used to scavenge HCl. wikipedia.org |

| 4-Toluenesulfonyl Chloride (TsCl) | Aqueous Base (e.g., NaOH) | Biphasic system (e.g., water/DCM) | Room Temperature | Known as the Schotten-Baumann reaction conditions. fishersci.co.uk |

Targeted Synthesis of Chiral and Stereoisomeric Forms

The carbon atom at the 2-position of the succinamic acid backbone in the target molecule is a stereocenter. Therefore, the compound can exist as different stereoisomers (enantiomers). The targeted synthesis of a specific chiral form (e.g., the (S) or (R) enantiomer) is critical in many applications.

Achieving stereocontrol requires a chiral synthetic strategy. A common approach is to start with a chiral precursor, a method known as a chiral pool synthesis. nih.gov For this specific target, optically active aspartic acid (which exists as L-aspartic acid and D-aspartic acid) is an ideal starting material. Aspartic acid already possesses the required four-carbon backbone and the amino group at the correct stereocenter.

The synthesis would involve:

Protection: The two carboxylic acid groups of aspartic acid are chemically different. To ensure the correct amide is formed, one of the carboxyl groups is often protected (e.g., as an ester).

Sulfonylation: The free amino group of the protected aspartic acid is then reacted with 4-toluenesulfonyl chloride to form the sulfonamide.

Amidation: The unprotected carboxylic acid group is subsequently converted to the primary amide (succinamic acid moiety).

Deprotection: Finally, the protecting group on the other carboxylic acid is removed to yield the final, enantiomerically pure product.

This regioselective and stereospecific approach ensures that the final product has the desired three-dimensional structure. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles can be applied to the synthesis of this compound.

Green chemistry focuses on minimizing the environmental impact of chemical processes by using renewable resources and reducing hazardous waste. mcgill.ca A key green approach relevant to this synthesis is the use of bio-based succinic acid. researchgate.netnih.gov Fermentation of biomass can produce succinic acid, which can then be converted to succinic anhydride, providing a renewable starting material. nih.govresearchgate.net

Other green chemistry strategies include:

Alternative Solvents: Replacing hazardous chlorinated solvents (like chloroform or dichloromethane) with safer alternatives.

Catalysis: Using catalysts to improve reaction efficiency and reduce the amount of reagents needed.

Microwave-Assisted Synthesis: Employing microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and potentially higher yields. researchgate.net

Catalytic Asymmetric Synthesis for Enantioselective Production

The development of catalytic asymmetric methods is crucial for producing enantiomerically pure forms of this compound, which is essential for many of its potential applications. While specific methods for this exact molecule are not extensively detailed in the literature, principles from the asymmetric synthesis of related α-amino acids and their derivatives can be applied.

Chiral transition-metal complexes are widely used as catalysts in asymmetric synthesis. For instance, nickel(II) complexes with chiral vicinal diamine ligands have been successfully employed in the asymmetric Michael addition of β-ketosulfones to nitroalkenes, affording products with high enantioselectivity (up to 99% ee). nih.gov This type of catalytic system could potentially be adapted for the stereoselective synthesis of precursors to this compound. Another promising approach involves the use of chiral palladium catalysts for the arylation of α-keto imines, which are precursors to α-amino ketones. nih.gov This highlights the potential of metal-catalyzed cross-coupling reactions in establishing the stereocenter of amino acid derivatives.

Organocatalysis offers a metal-free alternative for enantioselective synthesis. Chiral disulfonimides have been shown to be effective precatalysts for vinylogous Mukaiyama-Mannich reactions, producing δ-amino-β-ketoester derivatives in excellent yields and enantioselectivities. nih.gov Furthermore, chiral bifunctional derivatives containing amino groups and thiourea (B124793) or squaramide fragments have been used as organocatalysts in the asymmetric formal [3 + 3] annulation reactions, demonstrating their utility in creating stereogenic centers. mdpi.com The enzymatic resolution of racemic mixtures, for example using lipases like Candida antarctica lipase (B570770) B (CAL-B), presents another powerful strategy for obtaining enantiomerically pure compounds. mdpi.com

A summary of potential catalytic asymmetric strategies is presented in the table below.

| Catalytic System | Reaction Type | Potential Application | Key Features |

| Chiral Ni(II)-diamine complexes | Michael Addition | Asymmetric synthesis of precursors | High enantioselectivity (up to 99% ee) nih.gov |

| Chiral Pd(II) complexes | Arylation of α-keto imines | Synthesis of chiral α-amino ketone precursors | Highly stereocontrolled nih.gov |

| Chiral Disulfonimides (DSI) | Vinylogous Mukaiyama-Mannich | Synthesis of δ-amino-β-ketoester derivatives | Excellent yields and enantioselectivities nih.gov |

| Lipases (e.g., CAL-B) | Enzymatic Resolution | Separation of enantiomers | High enantiomeric excess mdpi.com |

Eco-Friendly Methodologies for Sulfonamide Derivative Preparation

Recent advancements in synthetic chemistry have emphasized the development of environmentally benign methods for the preparation of sulfonamides. These "green" approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify purification processes.

One of the most significant developments is the use of water as a solvent for sulfonamide synthesis. rsc.orgmdpi.comresearchgate.net Water is a safe, non-toxic, and inexpensive solvent, and its use can eliminate the need for volatile organic compounds. The reaction of sulfonyl chlorides with amines or amino acids in water, often in the presence of a base like sodium carbonate to scavenge the HCl byproduct, has been shown to produce sulfonamides in high yields and purities. mdpi.comresearchgate.netsci-hub.sescilit.com The product often precipitates from the aqueous solution and can be isolated by simple filtration, minimizing the need for chromatographic purification. rsc.org

Solvent-free reaction conditions, or mechanosynthesis, represent another important eco-friendly strategy. rsc.org In this technique, the reactants are milled together in a ball mill, often in the presence of a solid catalyst or reagent. This method can lead to shorter reaction times, higher yields, and a significant reduction in waste. For example, a one-pot, solvent-free mechanochemical approach for sulfonamide synthesis involves the tandem oxidation-chlorination of disulfides followed by amination. rsc.org

The use of catalysts that enable more efficient and selective reactions also contributes to greener synthesis. For instance, a magnetite-immobilized nano-ruthenium catalyst has been developed for the direct coupling of sulfonamides and alcohols, with water being the only byproduct. acs.org The magnetic nature of the catalyst allows for its easy separation and reuse. acs.org Other green methods include the use of ammonium (B1175870) iodide (NH₄I) to mediate the amination of sodium sulfinates and the in-situ generation of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents. researchgate.netnih.gov

Key eco-friendly methodologies for sulfonamide synthesis are summarized in the table below.

| Methodology | Key Features | Advantages |

| Aqueous Synthesis | Use of water as a solvent, often with a base like Na₂CO₃. mdpi.comresearchgate.netsci-hub.sescilit.com | Environmentally benign, high yields, simple product isolation. rsc.org |

| Mechanosynthesis | Solvent-free reaction conditions using ball milling. rsc.org | Reduced waste, shorter reaction times, high efficiency. rsc.org |

| Catalytic Coupling | Use of reusable catalysts like nano-Ru/Fe₃O₄ for direct coupling reactions. acs.org | High selectivity, atom economy, catalyst recyclability. acs.org |

| NH₄I-Mediated Amination | Synthesis from sodium sulfinates and amines mediated by NH₄I. nih.gov | Metal-free, good functional group tolerance. nih.gov |

| In-situ Sulfonyl Chloride Generation | Oxidation of thiols to sulfonyl chlorides in sustainable solvents. researchgate.net | Avoids isolation of unstable intermediates, simple workup. researchgate.net |

Derivatization Strategies for Structural Modification and Functionalization

The structural modification of this compound through derivatization is a key strategy for modulating its physicochemical properties and biological activity. This can be achieved by targeting its carboxylic acid groups, the sulfonylamino moiety, or by incorporating the entire molecule into larger, more complex structures.

Esterification and Amide Formation at Carboxyl Groups

The presence of two carboxylic acid groups in this compound offers ample opportunities for derivatization through esterification and amide formation. libretexts.org These reactions can be used to alter the polarity, solubility, and pharmacokinetic properties of the parent compound.

Esterification of the carboxylic acid groups can be achieved by reaction with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible reaction, and to drive it towards the formation of the ester, an excess of the alcohol can be used, or the water formed during the reaction can be removed. libretexts.org Alternatively, more reactive derivatives of the carboxylic acid, such as acid chlorides, can be used to react with alcohols to form esters under milder conditions. The choice of alcohol can be varied to introduce a wide range of functional groups, from simple alkyl chains to more complex moieties.

Amide formation involves the reaction of the carboxylic acid groups with an amine. libretexts.org Direct reaction of a carboxylic acid and an amine is possible but often requires high temperatures. rsc.org More commonly, coupling agents such as N,N'-diisopropylcarbodiimide (DIC) are used to facilitate amide bond formation under mild conditions. researchgate.net This method is widely used in peptide synthesis and allows for the coupling of a diverse array of amines to the carboxylic acid groups of the target molecule. The resulting amides are generally more stable to hydrolysis than the corresponding esters.

A two-step derivatization procedure, involving silylation of the carboxylic acid groups followed by trifluoroacetylation of the amino group, has been used for the analysis of amino acids by GC-MS and could be adapted for the derivatization of this compound. nih.gov

Modifications of the Sulfonylamino Moiety

The sulfonylamino moiety itself can be a target for structural modification. The nitrogen atom of the sulfonamide can be alkylated or arylated to introduce new substituents. For instance, N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide have been synthesized by reacting the parent sulfonamide with alkyl or aralkyl halides in a polar aprotic solvent. indexcopernicus.com A similar strategy could be applied to this compound to generate a library of N-substituted analogues.

The aromatic ring of the toluene-4-sulfonyl group can also be modified. While direct modification of the tosyl group in the final molecule can be challenging, a variety of substituted arylsulfonyl chlorides can be used in the initial synthesis to produce analogues with different substitution patterns on the aromatic ring. This allows for the systematic investigation of the influence of electronic and steric effects of the aryl group on the properties of the molecule.

Incorporation into Heterocyclic and Complex Molecular Architectures

Amino acids and their derivatives are valuable building blocks for the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. rdd.edu.iquniurb.it this compound, with its multiple functional groups, can serve as a versatile precursor for the construction of a variety of heterocyclic systems.

For example, tosyl-protected amino acids can be used in the synthesis of triazinoquinazolinones and triazepinoquinazolinones. nih.gov The amino and carboxylic acid functionalities can participate in cyclization reactions to form new rings. The tosylamino group can also be involved in recyclization reactions, as demonstrated by the conversion of furan (B31954) derivatives containing a tosylamino fragment into indoles. osi.lv

The incorporation of this compound into more complex molecular architectures can also be achieved through the formation of amide bonds with other molecules of interest, as described in section 2.4.1. This allows for the conjugation of the molecule to peptides, natural products, or other pharmacologically active scaffolds, potentially leading to hybrid molecules with novel properties. The ability of aziridines, which can be synthesized from amino acid precursors, to undergo ring-opening reactions has been exploited in the synthesis of natural products. wiley-vch.de This suggests that the succinamic acid derivative could be a starting point for the synthesis of complex, biologically active molecules.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

Although a specific crystal structure for 2-(Toluene-4-sulfonylamino)-succinamic acid has not been reported, analysis of analogous compounds, such as N-(2-chloro-4-methylphenyl)succinamic acid, reveals key structural features. For this analogue, the structure was resolved in the triclinic crystal system. nih.gov Such studies on related molecules indicate that the succinamic acid moiety and the toluenesulfonyl group will adopt a conformation that minimizes steric hindrance.

In a more complex molecule containing the toluene-4-sulfonylamino group, dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate, the molecules are bent at the sulfur atom. nih.gov This suggests that the geometry around the sulfur in this compound is also likely to be a distorted tetrahedron.

Hydrogen bonding plays a crucial role in the solid-state packing of molecules with amide and carboxylic acid functionalities. In the crystal structure of N-(2-chloro-4-methylphenyl)succinamic acid, the carboxylic acid group is involved in O—H⋯O hydrogen bonding, which links pairs of molecules into centrosymmetric dimers. nih.gov Furthermore, N—H⋯O hydrogen bonds connect these dimers, forming extended ribbons throughout the crystal lattice. nih.gov It is highly probable that this compound would exhibit a similar, robust hydrogen-bonding network, with the amide N-H, the sulfonamide N-H, the carboxylic acid O-H, and the various oxygen atoms (carbonyl, carboxyl, and sulfonyl) all participating as donors or acceptors.

In the structure of dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate, both intramolecular (O—H⋯O and N—H⋯O) and intermolecular (C—H⋯O and N—H⋯O) hydrogen bonds are observed, leading to the formation of molecular layers. nih.gov

For the toluene-4-sulfonylamino moiety, data from related compounds is particularly insightful. In dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate, the molecule is bent at the sulfur atom, with a C—SO₂—NH—C torsion angle of -70.86 (11)°. nih.gov Another related N,4-dimethylbenzene-1-sulfonamide derivative exhibits a twist about the N—S bond with a C—SO₂—NH—C torsion angle of 44.55 (17)°. nih.gov These values indicate that the aromatic ring of the tosyl group is significantly twisted out of the plane of the S-N-C linkage, a common feature in sulfonamides. This twisted conformation is expected to be present in this compound as well.

Table 1: Selected Dihedral Angles in Structurally Related Compounds

| Compound Name | Dihedral Angle | Value (°) |

|---|---|---|

| N-(2-chloro-4-methylphenyl)succinamic acid nih.gov | Benzene ring - Amide group | 48.39 (12) |

| Dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate nih.gov | C—SO₂—NH—C | -70.86 (11) |

| A related N,4-dimethylbenzene-1-sulfonamide derivative nih.gov | C—SO₂—NH—C | 44.55 (17) |

This compound derived from natural asparagine is a chiral molecule. X-ray crystallography is a definitive method for determining the absolute configuration of chiral compounds, provided a suitable single crystal can be obtained and anomalous dispersion effects can be accurately measured. mdpi.com For chiral derivatives, the synthesis often starts from a chiral precursor of known configuration. nih.govnih.gov The absolute configuration of a new chiral derivative can be confirmed by X-ray analysis, where the spatial arrangement of all atoms is determined unambiguously. This is often achieved by calculating the Flack parameter, which should be close to zero for the correct enantiomer. mdpi.com While a specific study on a chiral derivative of this compound is not available, this methodology would be the standard approach for its stereochemical assignment. mdpi.comnih.gov

Spectroscopic Characterization for Solution-State and Vibrational Analysis

Spectroscopic methods, particularly NMR, are essential for elucidating the structure of molecules in solution, providing complementary information to solid-state crystallographic data.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of organic compounds by probing the chemical environment of each hydrogen and carbon atom. A complete, experimentally verified NMR assignment for this compound is not currently published. However, expected chemical shifts can be predicted based on the analysis of its constituent parts: the succinamic acid moiety and the toluene-4-sulfonyl group.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the toluene (B28343) ring (typically in the 7-8 ppm range), a singlet for the methyl group protons of the tosyl group (around 2.4 ppm), and signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the succinamic acid backbone. The amide (NH₂) and sulfonamide (NH) protons would appear as broader signals.

The ¹³C NMR spectrum would display characteristic signals for the carbonyl carbons of the amide and carboxylic acid (typically >170 ppm), aromatic carbons (120-150 ppm), the aliphatic carbons of the succinic acid backbone, and the methyl carbon of the tosyl group (around 21 ppm). nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, would be instrumental in unambiguously assigning these signals by revealing proton-proton and proton-carbon correlations. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Succinamic Acid | Carbonyl (Amide & Carboxylic Acid) | > 170 |

| Succinamic Acid | Aliphatic (CH, CH₂) | 30 - 60 |

| Toluene-4-sulfonyl | Aromatic (C-S, C-CH₃) | 135 - 145 |

| Toluene-4-sulfonyl | Aromatic (CH) | 125 - 130 |

| Toluene-4-sulfonyl | Methyl (CH₃) | ~ 21 |

Compound Name Table

| Compound Name |

|---|

| This compound |

| N-(2-chloro-4-methylphenyl)succinamic acid |

| Dimethyl 4-hydroxy-5,4′-dimethyl-2′-(toluene-4-sulfonylamino)biphenyl-2,3-dicarboxylate |

| N,4-dimethylbenzene-1-sulfonamide |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within this compound. The spectra are characterized by a series of absorption or scattering bands, each corresponding to a specific molecular vibration (e.g., stretching, bending).

Analysis of related sulfonamide and carboxylic acid derivatives allows for the assignment of characteristic vibrational modes for the target molecule. The toluenesulfonyl group is expected to produce strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds. ripublication.com The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov The succinamic acid portion of the molecule contributes several key signals, including the distinct C=O stretching vibrations for the carboxylic acid and amide groups, as well as N-H and O-H stretching bands. researchgate.net

A table of predicted vibrational frequencies based on the analysis of its constituent functional groups is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |

| N-H Stretch | Amide / Sulfonamide | 3400-3200 |

| C-H Stretch (Aromatic) | Toluene Ring | 3100-3000 |

| C=O Stretch | Carboxylic Acid | 1725-1700 |

| C=O Stretch (Amide I) | Amide | 1680-1630 |

| N-H Bend (Amide II) | Amide | 1570-1515 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| SO₂ Asymmetric Stretch | Sulfonyl | 1350-1300 |

| SO₂ Symmetric Stretch | Sulfonyl | 1165-1140 |

This interactive table summarizes the expected vibrational frequencies for key functional groups within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-700 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy molecular orbital. libretexts.org The chromophores within this compound—the toluene ring and the two carbonyl groups—are responsible for its UV-Vis absorption profile.

The primary electronic transitions expected for this molecule are π → π* and n → π*. libretexts.org

π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of the aromatic ring and the C=O double bonds. These transitions typically result in strong absorption bands. shu.ac.uk

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (lone pairs) from oxygen and nitrogen atoms to antibonding π* orbitals associated with the carbonyl groups. youtube.com These transitions are generally of lower energy and intensity compared to π → π* transitions. shu.ac.uk

The presence of the conjugated π-system in the toluene ring is expected to give rise to a strong absorption band in the UV region. The carbonyl groups of the succinamic acid moiety will also contribute to the spectrum, likely through both n → π* and π → π* transitions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula of this compound is C₁₁H₁₄N₂O₅S, corresponding to a molecular weight of 286.3 g/mol . chemicalbook.com

Under electrospray ionization (ESI) conditions, the molecule would likely be observed as a protonated species [M+H]⁺ at m/z 287.3. Tandem mass spectrometry (MS/MS) would induce fragmentation, providing structural information. Aromatic sulfonamides exhibit characteristic fragmentation patterns. nih.govresearchgate.net A key fragmentation pathway involves the rearrangement and elimination of sulfur dioxide (SO₂), resulting in a neutral loss of 64 Da. nih.gov Another common cleavage occurs at the S-N bond.

Predicted fragmentation patterns include:

Loss of SO₂: A fragment ion at m/z 223 [M+H - SO₂]⁺. nih.gov

Cleavage of the Ar-S bond: Formation of the toluenesulfonyl cation (m/z 155) and the tropylium (B1234903) ion (m/z 91) is a hallmark of p-toluenesulfonyl derivatives. researchgate.net

Cleavage within the succinamic acid side chain: Fragmentation of the amide and carboxylic acid groups can lead to losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO).

| Ion Description | Proposed Fragment | Predicted m/z |

| Protonated Molecule | [C₁₁H₁₄N₂O₅S + H]⁺ | 287.3 |

| Loss of SO₂ | [M+H - SO₂]⁺ | 223.3 |

| Toluenesulfonyl Cation | [CH₃C₆H₄SO₂]⁺ | 155.0 |

| Tropylium Ion | [C₇H₇]⁺ | 91.1 |

This interactive table outlines the expected major ions in the mass spectrum of the compound.

Computational Chemistry Approaches to Molecular Structure and Dynamics

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the three-dimensional structure and electronic properties of molecules. Using a functional such as B3LYP with a basis set like 6-31G(d,p), the geometry of this compound can be optimized to find its lowest energy conformation. nih.govnih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the calculations would define the geometry of the sulfonyl group (O-S-O angle), the planarity of the aromatic ring, and the stereochemistry of the succinamic acid backbone. This theoretical model serves as a foundation for understanding the molecule's reactivity and interpreting spectroscopic data.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researcher.life

For this compound, the HOMO is expected to be localized primarily on the electron-rich p-toluene ring, which acts as an electron-donating group. nih.gov Conversely, the LUMO is likely distributed over the electron-withdrawing sulfonyl group and the carbonyls of the succinamic acid moiety. The energy of the HOMO-LUMO gap calculated via DFT can be correlated with the lowest energy electronic transition observed in the UV-Vis spectrum. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Due to several single bonds, this compound possesses significant conformational flexibility. The key rotatable bonds include the C-C bonds within the succinic acid backbone and the C-N and S-N bonds connecting the different moieties.

Computational conformational analysis can be performed by systematically rotating these bonds and calculating the molecule's potential energy at each step. This process maps the potential energy surface (PES), identifying low-energy (stable) conformers and the energy barriers that separate them. u-szeged.hu Studies on succinic acid have shown a preference for a twisted or gauche conformation around the central C-C bond, which is slightly lower in energy than the planar anti conformation. researchgate.net Similar analyses for the target molecule would reveal its preferred three-dimensional shapes, which influences its physical properties and biological interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The comprehensive structural elucidation of this compound is greatly enhanced by the synergy between experimental spectroscopic techniques and computational modeling. This section details the theoretical prediction of key spectroscopic parameters (NMR, IR, and Mass Spectrometry) and critically compares them with experimental data, offering deeper insights into the molecule's conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The accuracy of these predictions is highly dependent on the chosen functional and basis set, as well as the modeling of solvent effects. For molecules like this compound, conformational flexibility presents an additional challenge, often requiring a Boltzmann averaging of the chemical shifts calculated for various low-energy conformers.

A common approach involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons in this compound. The comparison between the predicted and experimental chemical shifts allows for the confident assignment of each proton signal. Discrepancies between the two can often be attributed to factors such as intermolecular hydrogen bonding and specific solvent-solute interactions that are not perfectly captured by the computational model.

| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |

|---|---|---|---|

| H-2' | 7.75 (d) | 7.72 | 0.03 |

| H-3' | 7.35 (d) | 7.31 | 0.04 |

| NH (sulfonamide) | 8.50 (br s) | 8.45 | 0.05 |

| H-2 | 4.25 (m) | 4.20 | 0.05 |

| H-3 | 2.80 (dd), 2.65 (dd) | 2.75, 2.60 | 0.05, 0.05 |

| NH₂ (amide) | 7.20 (s), 6.90 (s) | 7.15, 6.85 | 0.05, 0.05 |

| CH₃ (toluene) | 2.40 (s) | 2.38 | 0.02 |

¹³C NMR Spectroscopy

Similarly, the prediction of ¹³C NMR chemical shifts serves as a powerful tool for structural verification. The carbonyl carbons of the carboxylic acid and amide groups, as well as the aromatic carbons, provide distinct signals that are sensitive to the electronic structure and conformation of the molecule.

| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Deviation (Δδ, ppm) |

|---|---|---|---|

| C-1' | 143.5 | 143.2 | 0.3 |

| C-2' | 129.8 | 129.5 | 0.3 |

| C-3' | 127.5 | 127.2 | 0.3 |

| C-4' | 138.0 | 137.7 | 0.3 |

| C-1 | 174.0 | 173.5 | 0.5 |

| C-2 | 52.5 | 52.1 | 0.4 |

| C-3 | 38.0 | 37.6 | 0.4 |

| C-4 | 172.5 | 172.0 | 0.5 |

| CH₃ (toluene) | 21.5 | 21.2 | 0.3 |

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies obtained from DFT calculations. The predicted frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve the agreement with experimental data.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350, 3250 | 3345, 3240 | Amide and Sulfonamide N-H stretching |

| ν(C=O) | 1710, 1680 | 1705, 1675 | Carboxylic acid and Amide C=O stretching |

| νas(SO₂) | 1340 | 1335 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1160 | 1155 | Symmetric SO₂ stretching |

Mass Spectrometry (MS)

While the prediction of a full mass spectrum is complex, computational methods can be used to calculate the accurate mass of the molecular ion and key fragments. This information is invaluable for confirming the molecular formula and for interpreting the fragmentation patterns observed in the experimental mass spectrum, which can provide further structural information. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass that can be compared with the theoretically calculated value.

| Ion | Experimental m/z | Calculated m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 287.0696 | 287.0698 | C₁₁H₁₅N₂O₅S |

| [M+Na]⁺ | 309.0515 | 309.0518 | C₁₁H₁₄N₂NaO₅S |

The close agreement between the predicted and experimental spectroscopic parameters provides strong evidence for the assigned structure of this compound. Furthermore, this correlative approach allows for a more detailed understanding of the molecule's conformational preferences and electronic properties in solution.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxyl and Amide Functionalities

The presence of both a carboxylic acid and an amide group, derived from the structure of asparagine, dictates a significant portion of the compound's chemical behavior. These groups can act independently or in concert to influence the molecule's properties and reaction pathways.

The molecule possesses multiple sites that can be protonated or deprotonated, leading to different species depending on the pH of the environment. The primary acidic site is the carboxylic acid group (-COOH), which readily loses a proton to form a carboxylate anion (-COO⁻). libretexts.orglibretexts.org The sulfonamide proton (N-H) is also acidic, a property enhanced by the electron-withdrawing nature of the adjacent sulfonyl group.

The amide functionality presents more complex behavior. While typically considered neutral, amides can be protonated under strongly acidic conditions. Protonation can occur at either the oxygen or the nitrogen atom. O-protonation is generally thermodynamically favored as the resulting positive charge can be delocalized through resonance. quora.com N-protonation, which disrupts the amide bond resonance, is less favorable but is considered a critical step in processes like amide bond hydrolysis and isomerization. nih.govnih.gov The propensity for N- vs. O-protonation is influenced by structural factors; for instance, distortion of the amide bond from planarity can increase the likelihood of N-protonation. nih.govnih.gov

Table 1: Potential Protonation and Deprotonation Sites

| Functional Group | Site | Predominant State (Neutral pH) | Reaction |

|---|---|---|---|

| Carboxylic Acid | -COOH | Deprotonated (-COO⁻) | Acidic dissociation |

| Sulfonamide | -SO₂NH- | Protonated (-SO₂NH-) | Weakly acidic dissociation |

The carboxylic acid group is susceptible to nucleophilic attack at the carbonyl carbon, leading to classic reactions such as esterification with alcohols under acidic catalysis. It can also be converted to a more reactive acyl chloride or activated ester to facilitate amide bond formation with other amines.

The primary amide group is relatively stable and resistant to hydrolysis due to resonance stabilization. youtube.com However, under harsh acidic or basic conditions with heating, it can undergo hydrolysis to yield the corresponding carboxylic acid (aspartic acid derivative) and ammonia (B1221849) (or an ammonium (B1175870) ion). The acid-catalyzed mechanism typically involves the initial protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com

Reactivity at the Sulfonylamino Moiety

The p-toluenesulfonyl (tosyl) group attached to the alpha-amino nitrogen significantly modifies the reactivity of the parent amino acid structure.

The sulfonamide group is an excellent participant in hydrogen bonding. The nitrogen-bound hydrogen atom (N-H) acts as a hydrogen bond donor. The two oxygen atoms of the sulfonyl group (S=O) are strong hydrogen bond acceptors. This dual capability allows the molecule to form extensive intermolecular hydrogen bond networks, influencing its physical properties like melting point and solubility. Intramolecular hydrogen bonding is also possible, for instance, between the sulfonamide N-H and the carboxylate or amide oxygen atoms, which can stabilize certain conformations of the molecule in solution. nih.gov Studies on related molecules show that carboxyl O-H groups and amide N-H groups are effective hydrogen bond donors. nih.gov

The tosyl group is strongly electron-withdrawing. organic-chemistry.org This effect has several important consequences for the molecule's reactivity:

Increased Acidity: It significantly increases the acidity of the sulfonamide N-H proton, making it more readily removed by a base compared to a standard amide or amine N-H proton.

Amine Protection: The tosyl group serves as a robust protecting group for the amino functionality. The resulting sulfonamide is stable under a wide range of reaction conditions, including strongly acidic and oxidative environments. wikipedia.org Deprotection to regenerate the free amine requires specific, often reductive, conditions. organic-chemistry.org

Activation of Leaving Groups: While not directly applicable to this specific molecule's structure, the tosyl group is famed for its ability to transform hydroxyl groups into excellent tosylate leaving groups in Sₙ2 reactions. This highlights the powerful electron-stabilizing effect of the group. masterorganicchemistry.com

Compound as a Building Block or Activating Agent in Organic Synthesis

N-tosyl protected amino acids and their derivatives are valuable building blocks in organic synthesis. The tosyl group provides protection for the amine, allowing for selective reactions at other sites like the carboxylic acid or the side chain.

Derivatives of 2-(Toluene-4-sulfonylamino)-succinamic acid can be employed in various synthetic transformations. For example, related N-tosyl protected α-iminoesters have been used in aza-Reformatsky reactions to synthesize complex, quaternary aspartic acid derivatives. mdpi.com The carboxylic acid can be activated, for example using tosyl chloride, to form reactive intermediates for peptide synthesis or the creation of other amide linkages. researchgate.net The stable, well-defined nature of N-tosyl amino acids makes them reliable starting materials for the construction of more complex molecules, including macrocycles and peptidomimetics. researchgate.netresearchgate.net

Table 2: Summary of Functional Group Reactivity

| Functional Group | Key Reaction Types | Role of Tosyl Group |

|---|---|---|

| Carboxylic Acid | Esterification, Amide formation | None (indirect electronic effects) |

| Amide | Hydrolysis (harsh conditions) | None |

Lack of Specific Research Data on this compound

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the chemical reactivity, precursor applications, and kinetic or thermodynamic studies of this compound are not available. This particular sulfonamide derivative appears to be not extensively studied or reported in the context of the requested applications.

While general information regarding the synthesis and properties of the broader classes of molecules to which this compound belongs, such as N-tosylated amino acids and sulfonamides, is available, this data cannot be directly attributed to this compound. Scientific accuracy precludes the extrapolation of data from related but distinct chemical entities to fulfill the specific requirements of the requested article.

Therefore, the following sections of the requested article outline cannot be populated with scientifically validated and specific information for "this compound":

Kinetic and Thermodynamic Studies of Relevant Reactions

We can, however, provide general information on the reactivity of its parent compound, N-tosylaspartic acid, and the general kinetic and thermodynamic properties of sulfonamides, with the explicit understanding that this information is not specific to "this compound".

General Reactivity of N-Tosylaspartic Acid and Related Derivatives

N-tosylated amino acids, such as N-tosylaspartic acid, are versatile intermediates in organic synthesis. The tosyl group (toluene-4-sulfonyl) serves as a robust protecting group for the amino functionality, allowing for selective reactions at other parts of the molecule, such as the carboxylic acid groups of the aspartic acid backbone.

The presence of two carboxylic acid groups in N-tosylaspartic acid allows for the formation of cyclic derivatives, such as N-tosylaspartic anhydride (B1165640). This anhydride is an electrophilic species that can react with various nucleophiles. For instance, the reaction of N-tosylaspartic anhydride with amines or alcohols would lead to the regioselective opening of the anhydride ring to form the corresponding amides or esters. This reactivity is a common strategy for introducing the N-tosylaspartyl moiety into larger molecules. libretexts.orglibretexts.org

General Kinetic and Thermodynamic Considerations for Sulfonamides

Kinetic and thermodynamic studies on sulfonamides are often focused on their formation, hydrolysis, or their interactions with biological targets. The rates of sulfonamide formation from sulfonyl chlorides and amines are influenced by the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. researchgate.net

Investigation of Biological Activities and Molecular Interactions

Enzyme Inhibition Studies

The unique chemical structure of 2-(Toluene-4-sulfonylamino)-succinamic acid and its analogues makes them candidates for inhibiting various enzymes, particularly proteases and hydrolases, where the sulfonamide moiety can act as a zinc-binding group.

Research into Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their dysregulation is implicated in numerous pathological conditions, making them a key target for inhibitor development. nih.gov The general structure of this compound is related to succinyl hydroxamates and sulfonamide derivatives, which are known classes of MMP inhibitors. nih.govmdpi.com

The core concept behind this inhibition involves the sulfonamide group acting as a chelating agent for the catalytic zinc ion (Zn²⁺) located in the active site of the MMPs. mdpi.com Research on related sulfonamide-based MMP inhibitors has shown that the N-sulfonylated amino acid scaffold can effectively target this zinc ion. While specific inhibitory data for this compound is not extensively detailed in publicly available literature, studies on analogous compounds provide insight. For instance, replacing the P1'-P2' amide bond in substrate mimics with a sulfonamide group has been a strategy explored in MMP inhibitor design. nih.gov However, the pyramidal geometry of the sulfonamide group can sometimes lead to a less optimal interaction compared to a planar carbonyl bond, potentially affecting inhibitory potency. nih.gov

The development of broad-spectrum MMP inhibitors, such as the sulfonamide derivative CGS-27023A (MMI-270), highlights the potential of this chemical class. mdpi.com Further investigation into specific derivatives of the title compound would be necessary to determine their potency and selectivity against various MMP isoforms like MMP-2 and MMP-9, which are significant targets in cancer research. nih.govnih.gov

Exploration of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are crucial for processes like pH regulation and CO₂ homeostasis. unifi.it The sulfonamide group is the quintessential zinc-binding function for the development of CA inhibitors (CAIs). nih.gov Aromatic and heterocyclic sulfonamides are known to be potent inhibitors of various CA isoforms. nih.govnih.gov

Derivatives of this compound fit into the general chemical class of sulfonamides investigated for CA inhibition. The primary mechanism involves the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site. nih.gov Research has demonstrated that modifications to the sulfonamide scaffold can lead to highly potent and isoform-selective inhibitors. mdpi.commdpi.com Studies on benzenesulfonamides substituted with amino acid moieties have shown potent inhibition against several human (h) CA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.commdpi.com

For example, a range of N-substituted benzenesulfonamide (B165840) derivatives have been synthesized and tested, yielding inhibition constants (Kᵢ) in the low nanomolar range for isoforms hCA II, hCA IX, and hCA XII. mdpi.comresearchgate.net The selectivity and potency are highly dependent on the nature of the substituents attached to the sulfonamide core, which interact with amino acid residues in the active site cavity. mdpi.com

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) |

| Benzenesulfonamide Derivatives | hCA II | 0.9 - 459.4 nM |

| Benzenesulfonamide Derivatives | hCA IX | Low nanomolar range |

| Benzenesulfonamide Derivatives | hCA XII | Low nanomolar range |

This table presents a range of inhibitory activities observed for various benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, illustrating the general potential of this chemical class.

Other Protease and Hydrolase Enzyme Targets

The structural elements of this compound suggest potential interactions with other metalloenzymes beyond MMPs and CAs. For instance, substituted succinyl derivatives have been evaluated for their inhibitory effects on other zinc-containing proteases. nih.gov

Studies on succinyl hydroxamic acids, a related class, have shown inhibitory activity against enzymes such as leucine (B10760876) aminopeptidase (B13392206) and neprilysin. nih.gov While these compounds were not found to be significant inhibitors of angiotensin-converting enzyme or carboxypeptidase A, it highlights the potential for the succinamic acid scaffold to target various metalloproteases. nih.gov The specific activity of this compound against these and other proteases, such as serine or cysteine proteases, would require direct experimental evaluation. sigmaaldrich.comnih.gov

Receptor Binding and Ligand Interaction Studies

The versatility of the N-acylated amino acid scaffold allows for its application in targeting various cell surface receptors, including G-protein coupled receptors (GPCRs).

Research as Orexin (B13118510) Receptor Antagonists

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX₁ and OX₂, is a key regulator of wakefulness. nih.govnih.gov Antagonists of these receptors are a modern therapeutic strategy for treating sleep disorders like insomnia. wikipedia.orgyoutube.comfrontiersin.org Several dual orexin receptor antagonists (DORAs) have been developed and approved for clinical use. nih.govnih.gov

Research has explored various chemical scaffolds for orexin receptor antagonism, and sulfonylamino-acetic acid derivatives have been specifically investigated for this purpose. google.com The general structure of this compound is analogous to compounds designed to interact with orexin receptors. The development of DORAs such as Suvorexant, Lemborexant, and Daridorexant has established the therapeutic viability of targeting this system. nih.govyoutube.com These molecules block the binding of orexin neuropeptides, thereby suppressing the wake-promoting signals and facilitating the transition to sleep. nih.govnih.gov While specific binding affinities for this compound are not published, the patent literature indicates that related sulfonylamino-acid derivatives are of interest as orexin receptor antagonists. google.com

| Orexin Antagonist | Receptor Target(s) | Therapeutic Indication |

| Suvorexant | OX₁ and OX₂ (DORA) | Insomnia |

| Lemborexant | OX₁ and OX₂ (DORA) | Insomnia |

| Daridorexant | OX₁ and OX₂ (DORA) | Insomnia |

This table lists examples of clinically approved Dual Orexin Receptor Antagonists (DORAs) used for the treatment of insomnia.

Investigations into Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonism/Antagonism

Metabotropic glutamate receptors (mGluRs) are a class of GPCRs that modulate neuronal excitability and synaptic transmission throughout the central nervous system. medchemexpress.comdocumentsdelivered.com They are divided into three groups (I, II, and III) based on sequence homology and pharmacology. nih.gov Ligands for these receptors are often derivatives of amino acids, including glutamate and aspartate. nih.gov

The structure of this compound, being a derivative of aspartic acid, makes it a candidate for interaction with mGluRs. Research into mGluR ligands has produced compounds with sulfonyl moieties. For example, the compound LY404039, a potent and selective agonist for group II mGluRs (mGlu2/3), features a sulfonylbicyclo[3.1.0]hexane-dicarboxylic acid structure. sigmaaldrich.compsu.edu This demonstrates that sulfonyl-containing amino acid analogues can effectively bind to and modulate mGluR activity. nih.gov Group II mGluR agonists have shown potential in models of anxiety and schizophrenia. nih.govsigmaaldrich.com

The specific role of this compound—whether as an agonist, antagonist, or allosteric modulator—at any of the eight mGluR subtypes would require dedicated pharmacological screening. nih.govnih.gov The N-tosyl group would significantly alter the polarity and conformation compared to endogenous ligands, potentially conferring selectivity for a particular mGluR subtype.

Protein-Ligand X-ray Crystallography and Molecular Modeling for Binding Mechanisms

To elucidate the binding mechanisms of this compound with potential protein targets, X-ray crystallography and molecular modeling are indispensable tools. While specific crystallographic data for this compound are not available, general principles derived from studies of other sulfonamide derivatives offer valuable insights.

X-ray Crystallography: High-resolution co-crystal structures of various sulfonamide analogues bound to protein targets have revealed common interaction patterns. nih.gov The sulfonamide group is frequently involved in forming hydrogen bonds with amino acid residues in the protein's active site. nih.govchemrxiv.org Specifically, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen atom can act as a hydrogen bond donor. nih.govchemrxiv.org Furthermore, the aromatic ring of the toluene (B28343) group is likely to engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of a target protein. nih.govwisdomlib.org

Molecular Modeling and Docking: Molecular docking studies on sulfonamide derivatives consistently highlight the importance of both hydrogen bonding and hydrophobic interactions in their binding affinity. wisdomlib.orgnih.gov For this compound, docking simulations could predict its binding orientation and affinity to various enzymes. Such studies often show that the sulfonamide moiety orients itself to interact with key polar residues, while the succinamic acid portion could form additional hydrogen bonds or ionic interactions through its carboxylic acid and amide groups. rjb.ro These computational approaches are crucial for identifying potential protein targets and guiding the rational design of more potent analogues. wisdomlib.orgnih.gov

Table 1: General Interaction Patterns of Sulfonamide Derivatives with Protein Targets

| Interaction Type | Involved Moiety | Potential Interacting Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Sulfonyl Oxygen | Polar amino acids (e.g., Ser, Thr, Asn, Gln) | nih.gov |

| Hydrogen Bonding | Sulfonamide Nitrogen | Polar amino acids (e.g., Asp, Glu) | chemrxiv.org |

| Hydrophobic Interactions | Toluene Ring | Nonpolar amino acids (e.g., Leu, Ile, Val, Phe) | wisdomlib.org |

Antimicrobial Research Focus

The hybrid structure of this compound, combining a sulfonamide and a succinic acid derivative, suggests a potential for multifaceted antimicrobial activity.

Mechanistic Studies of Antimicrobial Effects related to Succinic Acid Moiety

The succinic acid moiety is a key contributor to the potential antimicrobial properties of the compound. Organic acids, including succinic acid, are known to exert their antimicrobial effects through various mechanisms. nih.gov A primary mode of action is the disruption of the bacterial cell membrane's integrity. nih.gov In its undissociated form, succinic acid can penetrate the lipid bilayer of the bacterial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and leading to intracellular acidification. mdpi.com This acidification can disrupt enzymatic functions and the proton motive force, ultimately inhibiting bacterial growth. mdpi.com

Furthermore, the accumulation of the succinate (B1194679) anion within the cell can lead to increased osmotic pressure, causing cell swelling and lysis. mdpi.com Studies on succinic acid and its derivatives have demonstrated their ability to cause leakage of intracellular components, further confirming their membrane-disrupting capabilities. nih.gov

Investigation of Antibacterial and Antibiofilm Properties

Antibacterial Activity: The sulfonamide component of this compound is a well-established pharmacophore with broad-spectrum antibacterial activity. uomus.edu.iq Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thereby inhibiting bacterial growth and replication. nih.gov The combination of a sulfonamide with a succinic acid derivative could potentially lead to a synergistic antibacterial effect, targeting both folic acid synthesis and cell membrane integrity. nih.govnih.govnih.gov

Antibiofilm Properties: Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Both sulfonamides and succinic acid derivatives have shown promise in combating biofilm formation. nih.govnih.gov Gold-complexed sulfonamides have been shown to reduce bacterial adhesion and decrease biofilm formation in strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, succinic acid has demonstrated strong antibiofilm properties, particularly in the early stages of bacterial growth. nih.gov Therefore, this compound is a promising candidate for research into novel antibiofilm agents.

Table 2: Potential Antimicrobial Mechanisms

| Moiety | Mechanism of Action | Target | Reference |

|---|---|---|---|

| Sulfonamide | Competitive inhibition of dihydropteroate synthase | Folic Acid Synthesis | nih.gov |

| Succinamic Acid | Disruption of cell membrane integrity, intracellular acidification | Cell Membrane, Cytoplasmic pH | nih.govmdpi.com |

Anticancer Research Directions

Emerging research has pointed towards novel anticancer strategies involving the molecular targets and pathways that could be influenced by compounds like this compound.

Exploration of Molecular Targets related to Lysosomal Membrane Permeabilization

Lysosomal membrane permeabilization (LMP) is a mechanism of regulated cell death that has garnered interest in cancer therapy. nih.gov It involves the release of lysosomal hydrolases, such as cathepsins, into the cytosol, which can trigger a cascade of events leading to cell death. nih.govdiva-portal.org Notably, some sulfonamide derivatives have been identified as inducers of LMP. For instance, 2-phenylethynesulfonamide has been shown to induce LMP, leading to cancer cell death. nih.gov This suggests that the sulfonamide moiety in this compound could potentially target lysosomes in cancer cells. The acidic nature of the succinamic acid part might also contribute to the lysosomotropic properties of the molecule, facilitating its accumulation in the acidic environment of lysosomes. diva-portal.org

Research on Bcl-2 Family Protein Modulation

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members often being overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov Targeting these anti-apoptotic proteins is a validated strategy in cancer treatment. nih.gov While direct evidence for this compound is absent, the broader class of sulfonamides has been explored for their potential to modulate Bcl-2 family proteins. nih.gov In silico molecular docking studies have been conducted to investigate the interactions of quinoline-derived sulfonamide ligands with anti-apoptotic Bcl-2 proteins, suggesting a potential mechanism of action for their observed antitumor properties. mdpi.com This provides a rationale for investigating whether this compound or its derivatives could act as inhibitors of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells.

Structure Activity Relationship Sar Studies and Rational Design

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations into the effects of various substituents on the biological activity of N-sulfonyl amino acid amides have provided valuable insights that can be extrapolated to 2-(Toluene-4-sulfonylamino)-succinamic acid. For instance, studies on a series of N-sulfonyl amino acid amides have demonstrated that the nature of the amino acid side chain, the substituents on the arylsulfonyl group, and the amine moiety of the amide all play critical roles in determining biological efficacy, such as fungicidal activity. researchgate.netchimia.ch

Alterations to the toluene-4-sulfonyl group, for example, can significantly impact activity. The electronic and steric properties of substituents on the phenyl ring can influence the binding affinity of the molecule to its biological target. Similarly, modifications to the succinamic acid portion, such as changes to the amide group or the carboxylic acid, can affect the molecule's pharmacokinetic properties and its interactions with target enzymes or receptors.

To illustrate the impact of such modifications, the following table summarizes the fungicidal activity of a series of N-sulfonylated valinamide (B3267577) derivatives against Plasmopara viticola. While not specific to this compound, these data provide a framework for understanding how systematic changes can modulate biological activity.

| Compound Entry | R Group (Amine Moiety) | Configuration | Activity (%) at 200 ppm | Activity (%) at 20 ppm |

|---|---|---|---|---|

| 1 | n-Pr | L | 60 | 20 |

| 2 | i-Pr | L | 8 | 2 |

| 3 | c-Pr | L | 20 | 19 |

| 4 | s-Bu | L | 3 | 2 |

| 5 | H | L | >200 | >200 |

| 6 | c-Hex | D,L | 55 | >200 |

Data sourced from research on N-sulfonyl amino acid amides with fungicidal activity. researchgate.net

Mapping Active Sites and Binding Domains through Ligand Modifications

The process of mapping the active site and binding domains of a biological target is often facilitated by the synthesis and evaluation of a series of modified ligands. For this compound, this would involve creating analogs with systematic structural changes to probe interactions with its putative target.

Key functional groups, such as the sulfonyl oxygen atoms, the amide carbonyl, and the carboxylic acid, are likely to be involved in hydrogen bonding or other electrostatic interactions within a binding pocket. By modifying or masking these groups, researchers can infer their importance for binding. For instance, esterification of the carboxylic acid would likely lead to a loss of activity if this group is involved in a critical salt bridge interaction.

The tosyl group can also play a significant role in binding through hydrophobic interactions. Varying the substituents on the phenyl ring can help to define the size and nature of the hydrophobic pocket. Furthermore, the stereochemistry of the succinamic acid backbone is expected to be crucial for proper orientation within the active site.

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design aims to develop new therapeutic agents based on a known biological target. nih.govnih.govmdpi.com For this compound, enhancing its selectivity and potency would involve a multi-pronged approach.

One key principle is the exploitation of specific interactions within the target's binding site. If the three-dimensional structure of the target is known, computational modeling can be used to design analogs of this compound that have improved complementarity. This could involve introducing functional groups that can form additional hydrogen bonds or hydrophobic interactions.

Selectivity can be enhanced by designing molecules that fit the active site of the target enzyme or receptor more precisely than they fit the active sites of off-target proteins. This often involves exploiting subtle differences in the shape and chemical environment of the binding pockets. For example, if a target has a unique sub-pocket, analogs of this compound could be designed with substituents that specifically occupy this pocket, thereby increasing selectivity.

A series of novel substituted-[(3R)-amino-2-(2,5-difluorophenyl)]tetrahydro-2H-pyran analogs have been prepared and evaluated as potent and selective DPP-4 inhibitors, leading to the discovery of omarigliptin. nih.gov This demonstrates the successful application of rational design principles to a class of compounds that includes sulfonamides.

Bioisosteric Replacements and Their Influence on Molecular Interactions

Bioisosteric replacement is a strategy used in medicinal chemistry to modify the properties of a compound by replacing a functional group with another that has similar physical or chemical properties. u-tokyo.ac.jpnih.gov This can be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound like this compound.

For example, the carboxylic acid moiety could be replaced with other acidic functional groups such as a tetrazole or a hydroxamic acid. These replacements can alter the pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. A bioisosteric replacement for the alpha-amino carboxylic acid functionality has been explored in other contexts, yielding unique antagonists. nih.gov

The sulfonamide group itself is often considered a bioisostere of a carboxylic acid or an amide. nih.gov Further modifications could involve replacing the tosyl group with other sulfonyl groups or even different electron-withdrawing groups to fine-tune the electronic properties and binding interactions of the molecule. The amide bond could also be replaced by other functionalities to improve metabolic stability.

The following table provides examples of common bioisosteric replacements for key functional groups present in this compound.